2,6-Difluoro-4-(trifluoromethoxy)phenol

Description

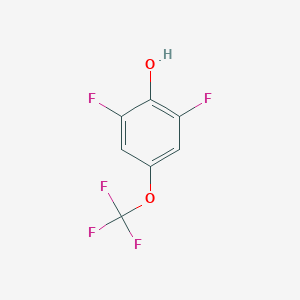

2,6-Difluoro-4-(trifluoromethoxy)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with two fluorine atoms at the 2- and 6-positions and a trifluoromethoxy (-OCF₃) group at the 4-position. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and electronic effects, which are critical in medicinal chemistry and materials science .

The trifluoromethoxy group is particularly notable for its electron-withdrawing nature and resistance to enzymatic cleavage, making it a valuable substituent in drug design . Applications of such compounds span agrochemicals, pharmaceuticals (e.g., kinase inhibitors ), and uncoupling agents in mitochondrial studies .

Properties

IUPAC Name |

2,6-difluoro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERYGUYOAWBUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The direct substitution of a hydroxyl group with a trifluoromethoxy moiety is achieved using carbon tetrachloride (CCl₄) and anhydrous hydrogen fluoride (HF) under autogenous pressure. This method, adapted from US Patent 4,157,344, involves heating a phenolic substrate with CCl₄ and HF at 100–150°C for 8–24 hours. The reaction proceeds via in situ generation of trifluoromethyl hypofluorite (CF₃OF), which acts as the trifluoromethoxylating agent.

Example Procedure :

Key Considerations:

-

Safety : HF requires specialized equipment (e.g., Hastelloy reactors) due to its corrosive nature.

-

Byproducts : Chlorinated intermediates may form but are minimized under excess HF.

Mitsunobu Reaction for Etherification

Coupling Phenols with Trifluoromethyl Alcohols

The Mitsunobu reaction enables the formation of aryl trifluoromethyl ethers by coupling phenols with trifluoromethyl alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). While trifluoromethanol (CF₃OH) is unstable, protected variants (e.g., 2,2,2-trifluoroethyl ethers) can be used.

Example Procedure :

Key Considerations:

-

Solvent : Tetrahydrofuran (THF) enhances reagent solubility.

-

Workup : Alkaline extraction removes triphenylphosphine oxide byproducts.

Ullmann-Type Coupling for Diarylation

Copper-Catalyzed Trifluoromethoxylation

Aryl halides undergo Ullmann coupling with trifluoromethoxy copper(I) complexes to form trifluoromethoxy-substituted aromatics. This method, adapted from PMC8802981, uses copper(I) iodide (CuI) and a diamine ligand (e.g., 1,10-phenanthroline).

Example Procedure :

Key Considerations:

-

Ligand Effects : Diamine ligands improve catalytic activity.

-

Side Reactions : Homocoupling of aryl halides is suppressed using excess KF.

One-Pot Grignard/Borylation/Oxidation Sequence

Synthesis via Boronic Acid Intermediates

This method, inspired by CN105152878A, involves Grignard reagent formation, borylation, and oxidation to install the phenolic hydroxyl group.

Example Procedure :

-

Grignard Formation :

-

Substrate : 4-Bromo-2,6-difluorobenzene

-

Reagents : Mg, iodine (initiator), THF

-

Conditions : 0–60°C, 2 hours

-

-

Borylation :

-

Reagent : Trimethyl borate (1.5 equiv)

-

Conditions : -40–10°C, 1 hour

-

-

Oxidation :

Key Considerations:

-

Purification : Column chromatography isolates the boronic acid intermediate.

-

Scalability : The one-pot process minimizes intermediate handling.

Fluorination Strategies for Aromatic Rings

Directed Ortho-Metallation and Fluorination

Electron-deficient aromatic rings are fluorinated using directed metallation. The hydroxyl group is protected as a silyl ether (e.g., TBS) to direct lithiation, followed by fluorination with N-fluorobenzenesulfonimide (NFSI).

Example Procedure :

Key Considerations:

-

Protection/Deprotection : TBS groups are removed using tetrabutylammonium fluoride (TBAF).

-

Regioselectivity : Meta-fluorination is favored due to the electron-withdrawing OCF₃ group.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Nucleophilic CF₃O⁻ | CCl₄, HF | 60–70 | Industrial | HF handling |

| Mitsunobu Reaction | DEAD, PPh₃ | 50–60 | Lab-scale | Phosphine oxide waste |

| Ullmann Coupling | CuI, KF | 55–65 | Pilot-scale | Copper contamination |

| Grignard/Borylation | Mg, B(OMe)₃ | 70–80 | Industrial | Moisture-sensitive steps |

| Directed Fluorination | LDA, NFSI | 65–75 | Lab-scale | Cryogenic conditions |

Chemical Reactions Analysis

2,6-Difluoro-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethoxy)phenol has several scientific research applications:

Biology: The compound’s unique fluorine-containing structure makes it useful in the study of enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(trifluoromethoxy)phenol exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,6-Difluoro-4-(trifluoromethoxy)phenol with key analogues:

Key Research Findings

Metabolic Stability: The trifluoromethoxy group in this compound is more stable than alkyl ethers (e.g., -OC₈H₁₇ in 2,6-Dinitro-4-(octyloxy)phenol), which undergo rapid enzymatic cleavage . This stability is attributed to the strong C-F bonds and electron-deficient nature of -OCF₃ . In contrast, ether-linked lipophilic chains in uncouplers exhibit short half-lives in vivo, limiting therapeutic utility .

Electron-Withdrawing Effects: The -OCF₃ group enhances the acidity of the phenolic -OH compared to -Cl or -H substituents, influencing reactivity in nucleophilic substitution reactions . Fluorine atoms at the 2- and 6-positions further deactivate the aromatic ring, reducing susceptibility to electrophilic attack .

Biological Activity: 2,6-Difluoro-4-substituted phenols (e.g., LJH685) demonstrate high affinity for kinase targets like RSK-4 due to fluorine’s ability to modulate binding interactions and improve pharmacokinetic profiles . Pyrazole- and pyridine-substituted analogs (e.g., compounds 49, 50, 52 in ) show varied bioactivity depending on the electronic and steric effects of the 4-position substituent.

Biological Activity

2,6-Difluoro-4-(trifluoromethoxy)phenol is a fluorinated phenolic compound with significant implications in various fields, including medicinal chemistry and agrochemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H3F5O2

- Molecular Weight : 214.09 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Suzuki–Miyaura Coupling : A widely used method for forming carbon-carbon bonds.

- Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitutions due to the presence of fluorine atoms and the trifluoromethoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The unique fluorinated structure enhances binding affinity to various enzymes and receptors, influencing their activity. This compound has been explored for its potential in drug development due to its metabolic stability and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain fluorinated phenols have significant activity against Leishmania species and other pathogens. The structure-activity relationship (SAR) analysis suggests that the presence of fluorine enhances the efficacy of these compounds against various microorganisms .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has shown moderate inhibitory effects against cholinesterases and cyclooxygenase enzymes. For example, derivatives of similar fluorinated compounds demonstrated dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease research .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on cancer cell lines, including MCF-7 (breast cancer). Preliminary results indicate that certain derivatives exhibit cytotoxic effects at varying concentrations, suggesting potential applications in cancer therapy .

Case Studies

-

Antileishmanial Activity :

A study on related compounds highlighted their effectiveness against Leishmania infantum in hamster models. The findings suggested that modifications in the chemical structure could enhance efficacy while minimizing toxicity . -

Enzyme Interaction Studies :

Molecular docking studies revealed that the trifluoromethoxy group facilitates strong interactions with enzyme active sites through hydrogen and halogen bonding. This interaction is likely responsible for the increased biological activity observed in vitro .

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Moderate enzyme inhibition; antimicrobial | Enhanced stability due to fluorination |

| 2,6-Difluorophenol | Lower activity compared to trifluoromethoxy derivative | Lacks trifluoromethoxy group |

| 4-(Trifluoromethoxy)phenol | Similar activity but less potent | Fewer fluorine substitutions |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-Difluoro-4-(trifluoromethoxy)phenol to achieve high yields and purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, fluorinated intermediates (e.g., 4-(trifluoromethoxy)phenol derivatives) can undergo stepwise halogenation under controlled conditions. Key steps include:

- Use of anhydrous tetrahydrofuran (THF) as a solvent to minimize side reactions.

- Addition of triethylamine (Et₃N) to scavenge acids and promote coupling efficiency.

- Purification via column chromatography or recrystallization to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns and detecting impurities .

- X-ray Crystallography : Resolves crystal structure and confirms regioselectivity of fluorination (e.g., avoiding meta-substitution artifacts) .

- HPLC-MS : Validates purity (>95%) and identifies byproducts from incomplete reactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- pH Stability : The phenol group is prone to deprotonation above pH 8, which can alter reactivity. Buffered solutions (pH 5–7) are recommended for biological assays .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .

Q. What role do fluorine atoms play in modulating the compound’s electronic and steric properties?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity decreases electron density on the aromatic ring, enhancing resistance to electrophilic substitution. Computational studies (DFT) quantify charge distribution at C-2, C-4, and C-6 positions .

- Steric Effects : Ortho-fluorine groups introduce steric hindrance, influencing binding affinity in enzyme-substrate complexes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets like RSK-4 kinase?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to RSK-4’s active site. The trifluoromethoxy group forms hydrophobic interactions with Leu144 and Val87 residues .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between phenol -OH and Asp184) .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., MCF-7 vs. HeLa) to clarify selectivity.

- Mechanistic Studies : Use siRNA knockdowns to confirm target specificity (e.g., RSK-4 inhibition vs. off-target kinase effects) .

Q. How can regioselectivity challenges in fluorination be resolved during derivatization?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to guide fluorination to the para-position .

- Metal Catalysis : Pd-catalyzed C–F activation ensures selective substitution at C-2 and C-6, avoiding overhalogenation .

Q. What advanced techniques validate the compound’s role in enzyme inhibition studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.